トリクロサン

概要

説明

トリクロサンは、合成された広域スペクトルの抗菌剤であり、歯磨き粉、石鹸、洗剤、手術洗浄処理など、さまざまな消費者製品に広く使用されてきました。 トリクロサンは1966年に最初に開発され、その抗菌性と抗真菌性のために、その後多くの製品に組み込まれてきました .

製造方法

合成ルートと反応条件

トリクロサンは、フェノール誘導体の塩素化を含む複数段階のプロセスによって合成されます。 主要な合成ルートには、2,4-ジクロロフェノールと水酸化ナトリウムを反応させてナトリウム塩を生成し、その後、2,4-ジクロロフェニルエーテルと制御された条件下で反応させてトリクロサンを生成することが含まれます . この反応は通常、触媒の存在下、および特定の温度と圧力条件下で行われ、高収率と純度が確保されます。

工業生産方法

トリクロサンの工業生産には、上記と同様の方法を使用した大規模な化学合成が伴います。 このプロセスは、効率性と費用対効果を考慮して最適化されており、多くの場合、連続フロー反応器と高度な精製技術を採用することにより、最終製品が規制基準を満たすことが保証されます .

作用機序

Target of Action

Triclosan (TCS) is a broad-spectrum antimicrobial agent that primarily targets the enoyl-acyl carrier protein reductase enzyme (ENR) . This enzyme plays a crucial role in bacterial fatty acid synthesis, which is essential for the growth and survival of bacteria .

Mode of Action

Triclosan exerts its antimicrobial effects by binding to the ENR enzyme, thereby inhibiting fatty acid synthesis . At lower concentrations, triclosan appears bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright . At higher concentrations, triclosan can disrupt bacterial cellular functions, making it effective against a wide range of bacteria .

Biochemical Pathways

The primary biochemical pathway affected by triclosan is the fatty acid synthesis pathway in bacteria . By inhibiting the ENR enzyme, triclosan disrupts this pathway, leading to a halt in bacterial growth and proliferation .

Result of Action

The primary result of triclosan’s action is the inhibition of bacterial growth due to the disruption of fatty acid synthesis . This makes triclosan effective as an antimicrobial agent in a variety of products, including soaps, toothpastes, and detergents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of triclosan. For instance, the type of solvent and detergent availability seem to influence triclosan activity . Moreover, triclosan residues can reach surface water and even groundwater due to incomplete removal during wastewater treatment . Triclosan has the potential to accumulate in sediment and aquatic organisms, raising concerns about its potential toxicity

科学的研究の応用

抗菌剤

トリクロサンは、その抗菌特性で広く知られています。 細菌の脂質産生に不可欠な酵素であるエノイル-アシルキャリアタンパク質還元酵素(ENR)の活性部位を阻害するため、細菌の増殖を抑制します .

環境への影響

トリクロサンは堆積物や水生生物に蓄積することが研究で明らかになっており、その潜在的な毒性と環境リスクに対する懸念が高まっています .

光合成生物

トリクロサンは、水生生物の生理学的および光合成パラメータに影響を与えることが観察されています。 低濃度の曝露では、培養中の細胞密度が増加することが濃度依存的に観察されました .

分解速度論

トリクロサンの分解速度論とこれらの方法の有効性を理解するために、UV-Cとシミュレートされた太陽光照射下でのトリクロサンの分解に関する比較研究が行われています .

生化学分析

Biochemical Properties

TCS interacts with various enzymes and proteins. For instance, it has been found to bind strongly with the acetylcholinesterase enzyme . This interaction can lead to significant biochemical alterations in organisms exposed to TCS .

Cellular Effects

TCS influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can cause oxidative injury and influence physiological lifespan and longevity .

Molecular Mechanism

At the molecular level, TCS exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activity of the acetylcholinesterase enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TCS change over time. It has been observed that long-term exposure to sublethal concentrations of TCS can lead to severe physiological and histopathological alterations in organisms .

Dosage Effects in Animal Models

The effects of TCS vary with different dosages in animal models. For instance, in a study on fish, Cyprinus carpio, it was found that the severity of histopathological alterations increased with both the concentration and the duration of exposure to TCS .

Metabolic Pathways

TCS is involved in various metabolic pathways. It interacts with enzymes such as acid phosphatase and alkaline phosphatase, leading to significant changes in their activity .

準備方法

Synthetic Routes and Reaction Conditions

Triclosan is synthesized through a multi-step process that involves the chlorination of phenol derivatives. The primary synthetic route includes the reaction of 2,4-dichlorophenol with sodium hydroxide to form the sodium salt, which is then reacted with 2,4-dichlorophenyl ether under controlled conditions to produce triclosan . The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of triclosan involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .

化学反応の分析

反応の種類

トリクロサンは、次のようなさまざまな化学反応を起こします。

酸化: トリクロサンは、酸化されて塩素化誘導体やその他の副生成物を生成する場合があります。

還元: 還元反応は、トリクロサンを塩素化されていないフェノールに変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

還元: Red

特性

IUPAC Name |

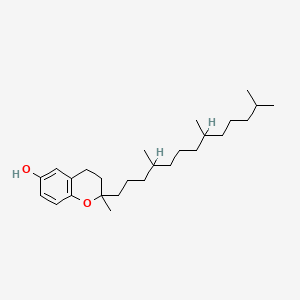

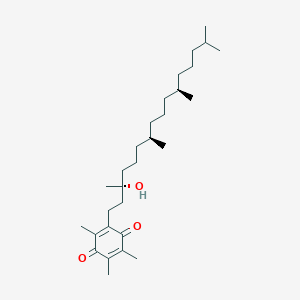

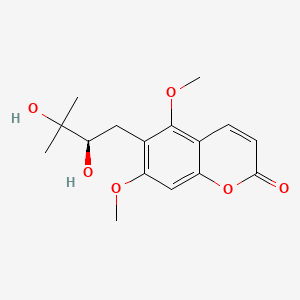

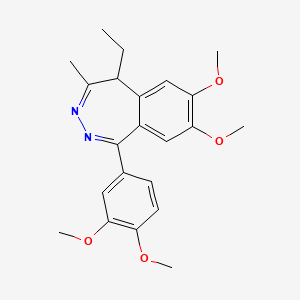

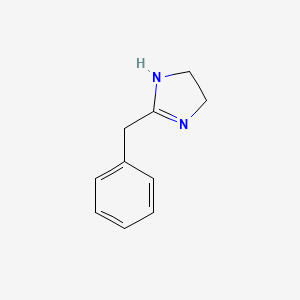

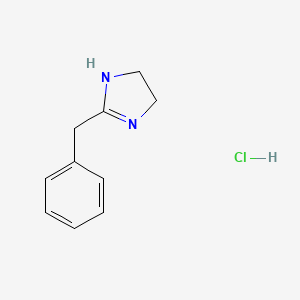

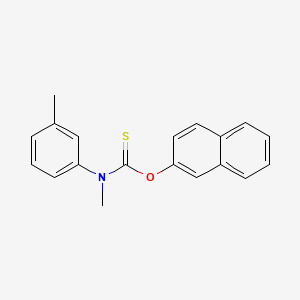

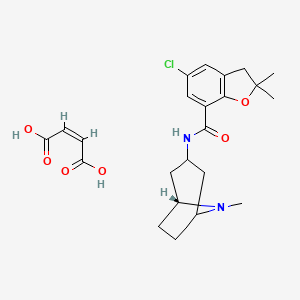

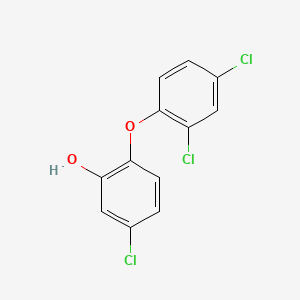

5-chloro-2-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLINVKFYRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032498 | |

| Record name | Triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [HSDB] | |

| Record name | Triclosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

280 to 290 °C (decomposes) | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000046 [mmHg] | |

| Record name | Triclosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Triclosan is a biocidal compound with multiple targets in the cytoplasm and membrane. At lower concentrations, however, triclosan appears bacteriostatic and is seen to target bacteria mainly by inhibiting fatty acid synthesis. Triclosan binds to enoyl-acyl carrier protein reductase enzyme (ENR). This complex has increased affinity for NAD+ and forms a ternary complex. This complex is unable to participate in fatty acid synthesis, weakening the cell membrane and causing cell death. Humans do not have an ENR enzyme, and thus are not affected., Triclosan (TCS) exposure has widely adverse biological effects such as influencing biological reproduction and endocrine disorders. While some studies have addressed TCS-induced expression changes of miRNAs and their related down-stream target genes, no data are available concerning how TCS impairs miRNA expression leading us to study up-stream regulating mechanisms. Four miRNAs (miR-125b, miR-205, miR-142a and miR-203a) showed differential expression between TCS-exposure treatments and the control group; their functions mainly involved fatty acid synthesis and metabolism. TCS exposure led to the up-regulation of mature miR-125b that was concomitant with consistent changes in pri-mir-125b-1 and pri-mir-125b-3 among its 3 pri-mir-125bs. Up-regulation of miR-125b originated from direct shear processes involving the two up-regulated precursors, but not pri-mir-125b2. Increased expression of pri-mir-125b-1 and pri-mir-125b-3 resulted from nfe2l2- and c/ebpa-integration with positive control elements of promoters for the two precursors. The overexpression of transcriptional factors, nfe2l2 and c/ebpa, initiated the promoter activity for the miR-125b precursor. CpG islands and Nfe2l2 were involved in constitutive expression of mir-125b-1 and mir-125b-3. The activities of two promoter regions, -487 to -1bp for pri-mir-125b1 and -1327 to +14bp for pri-mir-125b-3 having binding sites for NFE2 and Nfe2l2/MAF:NFE2, were higher than other regions, further demonstrating that the transcriptional factor Nfe2l2 was involved in the regulation of pri-mir-125b1 and pri-mir-125b-3. TCS's estrogen activity resulted from its effects on GPER, a novel membrane receptor, rather than the classical ERa and ERbeta. These results explain, to some extent, the up-stream mechanism for miR-125b up-regulation, and also provide a guidance to future mechanistic study on TCS-exposure. | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

3380-34-5 | |

| Record name | Triclosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclosan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triclosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-chloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NM5039Y5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triclosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55-57 °C, 54-57.3 °C | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Triclosan?

A1: Triclosan primarily targets the enoyl-acyl carrier protein reductase (ENR), specifically the FabI enzyme, which is essential for bacterial fatty acid synthesis. [, ] This inhibition disrupts bacterial cell membrane synthesis and repair, ultimately leading to bacterial death at higher concentrations. [, ]

Q2: Does Triclosan exhibit a concentration-dependent effect on bacteria?

A2: Yes, Triclosan demonstrates both bacteriostatic and bactericidal effects depending on its concentration. At low concentrations, it inhibits bacterial reproduction, while at higher levels, it kills bacteria. []

Q3: How does Triclosan affect nitrifying bacteria in wastewater treatment?

A3: Studies show that Triclosan significantly inhibits nitrification in activated sludge, even at low concentrations (as little as 1 mg/L causing ~20% inhibition). [] Both ammonia-oxidizing bacteria (AOB) and nitrite-oxidizing bacteria (NOB) are negatively impacted, affecting the overall nitrogen removal process in wastewater treatment plants. [, ]

Q4: How does Triclosan affect mammalian cells?

A4: Research suggests that Triclosan can disrupt keratinocyte function and skin integrity in reconstructed human epidermis models. [] Additionally, it has been shown to inhibit 11β-HSD2 expression in human placental syncytiotrophoblasts, potentially impacting fetal development. []

Q5: What is the molecular formula and weight of Triclosan?

A5: Triclosan has the molecular formula C12H7Cl3O2 and a molecular weight of 289.54 g/mol.

Q6: How does Triclosan behave when incorporated into polymers?

A6: While Triclosan is incorporated into polymers for persistent antibacterial action, studies show that its effectiveness is limited. [] The Triclosan on the polymer surface dissolves into surrounding liquids, while the remaining Triclosan within the polymer does not contribute to its antibacterial activity. []

Q7: Does Triclosan have any known catalytic applications?

A7: Based on the provided research, Triclosan is primarily recognized for its antimicrobial properties and does not have reported catalytic applications.

Q8: Have any computational methods been used to study Triclosan?

A8: Yes, a thermal shift assay has been developed to assess Triclosan binding to the ENR active site. [] This method utilizes readily available substrates and offers a simpler alternative to traditional enzyme activity assays. []

Q9: Are there any regulations regarding Triclosan use?

A11: In 2016, the US Food and Drug Administration (FDA) restricted Triclosan use in consumer antiseptic washes due to concerns regarding its efficacy and potential impact on bacterial resistance. []

Q10: What is the pharmacokinetic profile of Triclosan in humans?

A12: Triclosan is readily absorbed following oral ingestion, reaching peak plasma concentration within 1-3 hours, and exhibiting a terminal plasma half-life of 21 hours. [] It is primarily excreted in urine, with significant interindividual variation in excretion rates. []

Q11: How does occupational exposure to Triclosan affect healthcare workers?

A13: Studies show that healthcare workers using Triclosan-containing soaps experience a substantial increase in their urinary Triclosan levels compared to those who do not use these products. [] This highlights occupational exposure as a significant source of Triclosan burden. []

Q12: What types of studies have been conducted to assess Triclosan's efficacy?

A14: In vitro studies utilizing bacterial cultures have been employed to determine Triclosan's minimum inhibitory concentrations (MICs) against various bacterial species. [, ] Additionally, animal models, such as rats and mice, have been used to investigate Triclosan's effects on various physiological systems, including the liver, thyroid, and reproductive organs. [, , , ]

Q13: What are the mechanisms of Triclosan resistance in bacteria?

A15: Bacteria can develop resistance to Triclosan through mechanisms such as: * Overexpression of FabI: Increased production of the target enzyme reduces Triclosan's inhibitory effect. [] * Mutations in FabI: Specific mutations in the FabI enzyme, such as the F204C alteration, can hinder Triclosan binding and decrease its efficacy. [] * Biofilm Formation: Bacteria residing within biofilms exhibit increased tolerance to Triclosan due to reduced penetration of the antimicrobial agent through the extracellular matrix. []

Q14: Does Triclosan resistance contribute to antibiotic resistance?

A16: While not directly proven to cause antibiotic resistance, concerns exist that Triclosan exposure might contribute to the selection and propagation of bacteria with reduced susceptibility to various antimicrobial agents, including antibiotics. This concern arises from the ability of bacteria to adapt and develop resistance mechanisms when exposed to antimicrobial compounds. [, , ]

Q15: What are the potential toxicological effects of Triclosan exposure?

A17: Research indicates that Triclosan might have several toxicological effects, including: * Endocrine Disruption: Triclosan is considered a potential endocrine disruptor, interfering with hormonal signaling pathways. [] Studies in rats show that maternal exposure to Triclosan can disrupt thyroid homeostasis and negatively impact offspring development, particularly in females. [] * Developmental Toxicity: Exposure to Triclosan during critical developmental windows has been linked to adverse effects on offspring growth, behavior, and reproductive development in animal models. [] * Allergic Reactions: Triclosan exposure has been associated with an increased risk of allergic diseases, potentially due to its effects on the immune system. [, ]

Q16: Are there any specific drug delivery systems being explored for Triclosan?

A18: Although not extensively discussed in the provided research, one study investigated the use of polymeric nanospheres to enhance Triclosan retention in the skin. [] This approach aims to achieve a controlled release of Triclosan for localized treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。